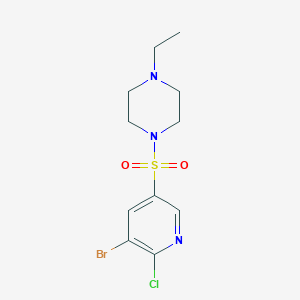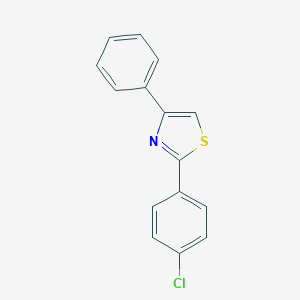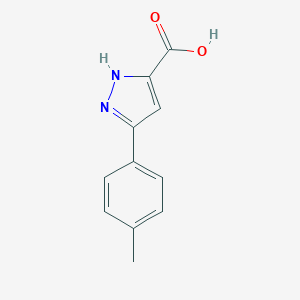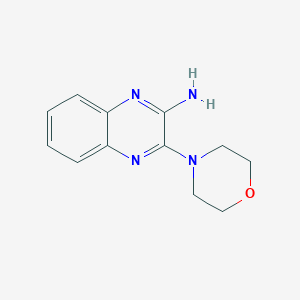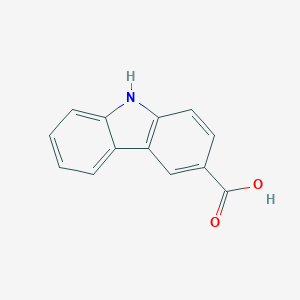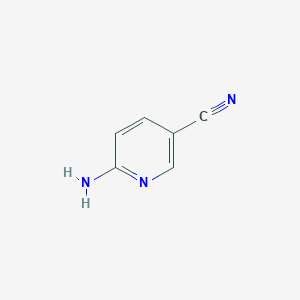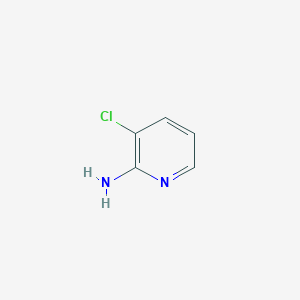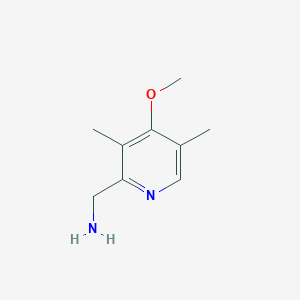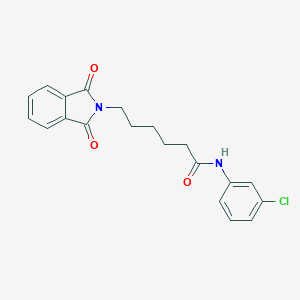
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as C16, is a synthetic compound that belongs to the class of N-substituted isoindoline derivatives. C16 has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of C16 is not yet fully understood. However, it is believed to exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
C16 has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. C16 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. C16 has also been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
However, there are also some limitations associated with the use of C16 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on C16. One area of interest is the development of more efficient synthesis methods for C16, which could potentially improve its availability for research purposes. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could enhance its anti-tumor activity.
Conclusion:
In conclusion, C16 is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and has several advantages for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
C16 can be synthesized using a multistep process starting from 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. In the second step, the resulting 3-chlorobenzoyl chloride is reacted with 6-aminohexanoic acid in the presence of triethylamine to form 6-(3-chlorobenzoylamino)hexanoic acid. The final step involves the cyclization of 6-(3-chlorobenzoylamino)hexanoic acid to form C16.
Aplicaciones Científicas De Investigación
C16 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. C16 has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
| 59472-08-1 | |
Fórmula molecular |
C20H19ClN2O3 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-14-7-6-8-15(13-14)22-18(24)11-2-1-5-12-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,24) |
Clave InChI |
SECVKHBKFQSMCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)


